molecular formula C15H22O B193395 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone CAS No. 2607-52-5

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Cat. No. B193395
CAS RN: 2607-52-5
M. Wt: 218.33 g/mol
InChI Key: JJQCWPWUHZFKBN-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is a chemical compound with the molecular formula C15H22O and a molecular weight of 218.33 . It is used for diagnosing the presence, absence, or stage of cancer in animals .


Molecular Structure Analysis

The molecular structure of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone consists of a cyclohexadienone ring substituted with two tert-butyl groups at the 2,6-positions and a methylene group at the 4-position .


Physical And Chemical Properties Analysis

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone has a melting point of 48-50 °C and a predicted boiling point of 306.1±9.0 °C. Its predicted density is 0.92±0.1 g/cm3 .

Scientific Research Applications

Electrochemical Oxidation

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, along with its derivatives, has been studied in the context of electrochemical oxidation. This research explored the anodic oxidation of these compounds in acetonitrile using carbon electrodes. The study revealed the formation of products derived from intermediate phenoxy radicals or phenoxonium ions, highlighting the complex electrochemical behavior of these phenols (Richards & Evans, 1977).

Reactions with Nitric Oxide

Sterically hindered phenols, including compounds similar to 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, react with nitric oxide under basic conditions to form cyclohexadienone diazeniumdiolates or oximates. This study explores the chemical reactions and the formation of various compounds through these interactions, contributing to our understanding of chemical reactivity under specific conditions (Bohle & Imonigie, 2000).

Antioxidant Applications

Investigations into the antioxidant properties of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone have been conducted. This research examines the role of this compound as a hepatic metabolite of butylated hydroxytoluene in rats and its potential impact on various biological processes (Takahashi & Hiraga, 1979).

Photolysis Studies

The photolysis of derivatives of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone has been studied, providing insights into the behavior of these compounds under light exposure. This research contributes to the understanding of the photochemical properties and stability of such compounds (Pilaǎ, Kovarova, & Pospíšil, 1980).

Metabolic Studies

The metabolic activation of butylated hydroxytoluene, which involves 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, has been explored in the context of mouse bronchiolar Clara cells. This study contributes to the understanding of the metabolic pathways and toxicological aspects of these compounds (Bolton, Thompson, Allentoff, Miley, & Malkinson, 1993).

Inhibition Studies

The inhibition of specific biochemical processes by 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone has been studied. It demonstrates the compound's interaction with biological systems and its potential impact on enzymatic reactions (Takahashi & Hiraga, 1981).

properties

IUPAC Name

2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQCWPWUHZFKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180707
Record name 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

CAS RN

2607-52-5
Record name 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DI-TERT-BUTYL-4-METHYLENE-2,5-CYCLOHEXADIENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49860VI52B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
O Takahashi, K Hiraga - Food and Cosmetics Toxicology, 1979 - Elsevier
Two metabolites of butylated hydroxytoluene were isolated from the livers of orally treated male rats. The major metabolite was identified as 2, 6-di-tert-butyl-4-methylene-2, 5-cyclohexadienone, by gas chromatography and mass spectroscopy and by reduction with lithium aluminium hydride. Only non-conjugated unchanged BHT was identified in samples of lung, kidney, pancreas, brain and adipose tissue from these rats.
Number of citations: 57 www.sciencedirect.com
O Takahashi - Archives of toxicology, 1988 - Springer
Abstract Male Sprague-Dawley rats and male ICR mice, species respectively susceptible and resistant to the haemorrhagic effect of butylated hydroxytoluene (BHT), were administered BHT quinone methide (2, 6-di-tert-butyl4-methylene-2, 5-cyclohexadienone) orally; 24 or 48 h later the plasma concentrations of blood coagulation factors II (prothrombin), VII, IX and X were determined. BHT quinone methide caused a decrease in factors II, VII, IX and X in a dose-dependent manner after 48 h, while a similar dose of BHT …
Number of citations: 24 link.springer.com

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